5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by the presence of pyrrolidine, oxazole, and sulfonyl functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
5-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c19-13-16-18(21-9-1-2-10-21)25-17(20-16)14-5-7-15(8-6-14)26(23,24)22-11-3-4-12-22/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHTSIQRDISTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylsulfonyl phenyl intermediate, which is then coupled with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include pyrrolidine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of advanced catalytic systems to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may exhibit related biological activities.
Oxazole derivatives: Compounds with the oxazole ring, such as oxazoles and oxazolines, have similar chemical properties and applications.
Sulfonyl compounds: Sulfonyl-containing compounds, including sulfonamides and sulfones, are known for their diverse biological activities.
Uniqueness
5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-(Pyrrolidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural features include:
- Pyrrolidine Rings : These contribute to the compound's interaction with biological targets.
- Oxazole Ring : Known for its role in medicinal chemistry as a scaffold for drug development.
- Sulfonyl Group : Enhances solubility and biological activity.
Chemical Formula
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 5-(pyrrolidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole derivatives. For instance, derivatives exhibiting similar structural motifs have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxazole ring is particularly noted for enhancing these effects.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 5-(Pyrrolidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole | Antibacterial | E. faecium | |
| Related Oxazole Derivative | Antibiofilm | E. faecium biofilms |
The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of biofilm formation. The sulfonamide moiety may play a crucial role in these interactions by mimicking essential substrates in bacterial metabolism.
Study 1: Antimicrobial Evaluation
In a study published in Molecules, researchers synthesized a series of oxazole derivatives, including variations of the target compound. They found that certain derivatives exhibited potent antibacterial activity against Enterococcus faecium, with minimal toxicity towards human cells. The study highlighted the potential for further optimization of the oxazole scaffold to enhance efficacy while reducing side effects .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of related compounds in animal models. Results indicated that these compounds could significantly reduce bacterial load in infected tissues, suggesting their potential as therapeutic agents in treating bacterial infections .
Toxicity Profile
Toxicity assessments have shown that while some derivatives display promising antimicrobial activity, they also exhibit varying degrees of cytotoxicity. A notable finding is that modifications to the pyrrolidine or sulfonamide groups can lead to improved safety profiles without compromising efficacy.
| Compound | Toxicity Level | Observations |
|---|---|---|
| 5-(Pyrrolidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole | Low | Minimal cytotoxicity in human cell lines |
| Related Derivative | Moderate | Increased toxicity with certain substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
